H-Pro-his-glu-OH
Overview
Description
“H-Pro-his-glu-OH” is a protein secreted by pathogenic mycobacteria through the Type VII secretion system . It targets LipY lipases to the cell surface via the ESX-5 Pathway . It has a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ .
Synthesis Analysis
Peptide synthesis involves overcoming two obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent . Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular structure of “H-Pro-his-glu-OH” is represented by the molecular formula C₁₆H₂₃N₅O₆ . Its molecular weight is 381.39 .Chemical Reactions Analysis
Peptide hydrolysis has been involved in a wide range of biological, biotechnological, and industrial applications . The mechanisms of three distinct peptide bond cleaving enzymes, beta secretase (BACE1), insulin degrading enzyme (IDE), and bovine lens leucine aminopeptidase (BILAP), have been discussed .Physical And Chemical Properties Analysis
“H-Pro-his-glu-OH” is a protein with a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antioxidant Activity in Food Science
H-Pro-His-Glu-OH: has been identified as a potent antioxidant peptide. In food science, it contributes to the preservation of food products by preventing oxidation, which can lead to spoilage and loss of nutritional value . Its ability to scavenge free radicals and chelate metal ions makes it valuable in extending the shelf life of perishable items and maintaining their quality during storage .
Enhancement of Biological Activities
This tripeptide enhances the biological activities of food protein-derived peptides. Non-thermal technologies like ultrasound and high-pressure processing are used to increase the yield and bioactivity of peptides like H-Pro-His-Glu-OH , which can improve the nutritional and health-promoting properties of food products .
Pharmaceutical Applications: Nanoformulation
In pharmaceuticals, H-Pro-His-Glu-OH is utilized in the nanoformulation of peptides to improve drug delivery. Its properties are harnessed to enhance metabolic stability and bioavailability, making it a promising candidate for therapeutic formulations, especially where rapid degradation and poor solubility of drugs are concerns .
Cosmeceutical Applications
The tripeptide is also used in cosmetics for its anti-aging properties. It can stimulate collagen synthesis and promote skin elasticity, reducing the appearance of fine lines and wrinkles. Its incorporation into topical treatments supports skin health and rejuvenation .
Antihypertensive Effects
H-Pro-His-Glu-OH: exhibits antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. This makes it a potential ingredient in functional foods or supplements aimed at cardiovascular health .
Anti-Inflammatory Properties
Research has shown that peptides like H-Pro-His-Glu-OH possess anti-inflammatory properties. They can modulate immune responses and may be beneficial in treating inflammatory conditions when included in dietary regimes or as pharmaceutical agents .
Anticancer Potential
Studies suggest that certain peptides, including H-Pro-His-Glu-OH , may exhibit anticancer activities. Their role in inhibiting the proliferation of cancer cells is being explored, offering a potential avenue for novel cancer therapies .
Food Processing Additives
Due to its antioxidant and metal ion chelating activities, H-Pro-His-Glu-OH is considered for use as a food processing additive. It can improve the stability and safety of food products by inhibiting lipid peroxidation, a common cause of rancidity .
properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCRQOHDLCBHFA-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-his-glu-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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